2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
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Overview
Description
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a heterocyclic organic compound with the molecular formula C6H10O4. It is characterized by a fused ring system containing both furan and dioxolane moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of D-erythrose with ethylidene derivatives to form the desired compound . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate: A derivative with an acetate group.
2-Methyl-3a,5,6,6a-tetrahydrofuro[4,5-d][1,3]dioxol-6-ol: A structural isomer with slight variations in the ring system
Uniqueness
2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
77489-43-1 |
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Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-methyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C6H10O4/c1-3-9-5-4(7)2-8-6(5)10-3/h3-7H,2H2,1H3 |
InChI Key |
FGOZRDRMYJOMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC2C(COC2O1)O |
Origin of Product |
United States |
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